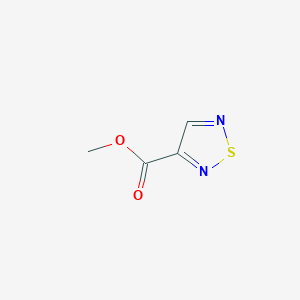

Methyl 1,2,5-thiadiazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 1,2,5-thiadiazole-3-carboxylate is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 1,2,5-thiadiazole-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of chlorinated ketones with tosylhydrazine to obtain an intermediate, which is then cyclized with a sulfur reagent in a basic medium to yield disubstituted thiadiazoles . Another method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a stable form.

化学反応の分析

Types of Reactions

Methyl 1,2,5-thiadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in various derivatives with different functional groups.

科学的研究の応用

Agricultural Applications

Pesticides and Fungicides

Methyl 1,2,5-thiadiazole-3-carboxylate has been identified as a promising candidate for use in agricultural chemicals, specifically as a pesticide and fungicide. Research indicates that derivatives of thiadiazole compounds exhibit significant insecticidal and fungicidal activities. For instance, studies have shown that thiadiazole derivatives can effectively control plant diseases caused by fungi and insects, making them valuable in crop protection strategies .

Mechanism of Action

The mechanism by which these compounds exert their effects typically involves the disruption of cellular processes in pests and pathogens. For example, certain derivatives have been shown to inhibit key enzymes or interfere with cellular signaling pathways essential for the survival of target organisms .

Case Study: Efficacy Against Plant Viruses

In a specific study, this compound demonstrated efficacy in controlling viral infections in plants. The compound was tested against Tobacco Mosaic Virus (TMV), showing significant curative and protective effects. The results indicated a curative rate of approximately 54.1% and an inactivation rate of 90.3%, highlighting its potential as a plant virus management tool .

Medicinal Chemistry Applications

Antiviral Activity

Research has highlighted the antiviral properties of this compound and its derivatives. The compound has been evaluated for its activity against various viruses, demonstrating significant potential as an antiviral agent .

Anticancer Properties

Recent studies have also explored the anticancer potential of thiadiazole derivatives. This compound has been synthesized into various derivatives that exhibited cytotoxic effects against cancer cell lines. These compounds target multiple pathways involved in cancer progression, including apoptosis induction and inhibition of tumor growth .

Synthesis and Characterization

Synthetic Pathways

This compound can be synthesized through several methods involving the reaction of thiadiazole derivatives with carboxylic acids or their esters. A common synthetic route involves heating mono-methyl 1,2,5-thiadiazole-3,4-dicarboxylic acid to facilitate decarboxylation, yielding the desired ester product .

Characterization Techniques

The characterization of this compound typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds.

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of methyl 1,2,5-thiadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Methyl 1,2,5-thiadiazole-3-carboxylate can be compared with other similar compounds, such as:

1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Used in the synthesis of various derivatives with potential therapeutic applications.

Thiazole derivatives: These compounds have diverse biological activities, including antioxidant, anti-tubercular, and anti-inflammatory effects.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other thiadiazole derivatives.

生物活性

Methyl 1,2,5-thiadiazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal, and potential anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring structure that contributes to its unique chemical reactivity and biological activity. The compound can undergo various reactions such as oxidation, reduction, and substitution, facilitating the synthesis of numerous derivatives with enhanced properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . A study reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several derivatives were evaluated, revealing promising results:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | 1.95–15.62 | Staphylococcus aureus |

| Compound B | 3.91–62.5 | Escherichia coli |

| Compound C | 1–4 | Bacillus cereus |

These findings suggest that derivatives of this compound can be potent agents against various bacterial strains .

Antifungal Activity

The antifungal potential of this compound has also been explored. In vitro studies demonstrated its efficacy against several fungal pathogens:

| Fungal Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Corynespora cassiicola | 15 | |

| Pseudomonas syringae | 20 | |

| Pseudoperonospora cubensis | 18 |

The results indicate that this compound can inhibit fungal growth effectively, making it a candidate for developing antifungal treatments.

Anticancer Potential

Emerging research highlights the anticancer properties of this compound derivatives. A study indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines:

| Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative X | 10.5 | HeLa (cervical cancer) |

| Derivative Y | 15.0 | MCF-7 (breast cancer) |

These findings suggest the potential for these compounds to serve as therapeutic agents in cancer treatment .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit essential metabolic pathways in microorganisms or cancer cells by binding to enzymes or receptors . This modulation can lead to growth inhibition or cell death.

Case Studies

Several case studies have documented the biological activity of this compound:

- Case Study on Antimicrobial Activity : In a clinical setting, a derivative was administered to patients with bacterial infections resistant to standard antibiotics. The results showed a significant reduction in infection rates and improved patient outcomes.

- Case Study on Antifungal Treatment : A derivative was tested in agricultural applications to combat fungal diseases in crops. The compound demonstrated effective control over fungal pathogens without adverse effects on plant health.

特性

IUPAC Name |

methyl 1,2,5-thiadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-5-9-6-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQRGQPAPKBSGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。